4-[(1,3-Benzothiazol-2-yl)oxy]aniline
Description
Structure
3D Structure
Properties
CAS No. |
88653-43-4 |
|---|---|
Molecular Formula |
C13H10N2OS |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yloxy)aniline |
InChI |
InChI=1S/C13H10N2OS/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-8H,14H2 |
InChI Key |
DGOMCDSHBNRPGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 1,3 Benzothiazol 2 Yl Oxy Aniline and Its Structural Analogs
Targeted Synthesis of 4-[(1,3-Benzothiazol-2-yl)oxy]aniline
The synthesis of the target compound, this compound, which features an ether linkage, is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions. This approach leverages the electrophilic nature of the C-2 position on the benzothiazole (B30560) ring.
Nucleophilic Aromatic Substitution Approaches on Benzothiazole Derivatives
The principal strategy for forming the aryl-ether bond in this compound is a variation of the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com This involves the reaction of an activated benzothiazole derivative with 4-aminophenol (B1666318). The most common pathway uses 2-chlorobenzothiazole (B146242) as the electrophile and the sodium or potassium salt of 4-aminophenol (4-aminophenoxide) as the nucleophile.
The reaction proceeds via a nucleophilic attack of the phenoxide ion on the C-2 carbon of the benzothiazole ring, displacing the chloride leaving group. An alternative, though less direct, route involves reacting 2-hydroxybenzothiazole (B105590) (or its tautomer, benzothiazol-2(3H)-one) with an activated p-substituted nitrobenzene, such as 4-fluoronitrobenzene, followed by the chemical reduction of the nitro group to an amine. The reduction step can be accomplished using various reducing agents, such as tin(II) chloride or sodium borohydride (B1222165) in the presence of a catalyst. mdpi.com
Reaction Scheme: Nucleophilic Aromatic Substitution
Optimization of Reaction Parameters for Ether Linkage Formation
The efficiency of the ether linkage formation is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.
Base: A strong, non-nucleophilic base is required to fully deprotonate the hydroxyl group of 4-aminophenol, thereby generating the more potent phenoxide nucleophile. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium tert-butoxide.
Solvent: Polar aprotic solvents are preferred as they can solvate the cation of the alkoxide salt while not interfering with the nucleophile through hydrogen bonding. chem-station.com Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently used to facilitate SNAr reactions. chem-station.com
Temperature: The reaction often requires heating to overcome the activation energy barrier. Temperatures typically range from ambient to reflux, depending on the reactivity of the substrates and the solvent's boiling point. Careful control of temperature is necessary to prevent side reactions.
Below is an interactive table summarizing typical reaction parameters for aryl ether synthesis via nucleophilic substitution.
| Parameter | Common Choices | Rationale |
| Electrophile | 2-Chlorobenzothiazole | Good leaving group (Cl-) at the activated C-2 position. |
| Nucleophile | 4-Aminophenol | The phenoxide, formed in situ, is a strong nucleophile. |
| Base | NaH, K2CO3, Cs2CO3 | Deprotonates the phenol (B47542) to form the more reactive phenoxide. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents stabilize intermediates and do not solvate the nucleophile. chem-station.com |
| Temperature | 80-120 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Regioselectivity and Yield Enhancement Strategies
Regioselectivity is a critical aspect of this synthesis. The C-2 position of the benzothiazole ring is inherently electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making it the primary site for nucleophilic attack. This inherent reactivity ensures high regioselectivity when a 2-halobenzothiazole is used.
To enhance the reaction yield, several strategies are employed:
Anhydrous Conditions: The use of strong bases like NaH necessitates the exclusion of water and other protic sources to prevent quenching of the base and the phenoxide nucleophile.
Molar Ratios: Using a slight excess of the nucleophile (4-aminophenol) can help drive the reaction to completion.
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be used to facilitate the reaction between a solid salt and a substrate in an organic solvent, improving reaction rates and yields.
Synthesis of Related Benzothiazole-Aniline Conjugates
Structural analogs of the target compound, where the benzothiazole and aniline (B41778) moieties are connected by different linkers, are also of significant chemical interest. These include directly linked systems and those connected via an imine bridge.
Condensation Reactions for Direct C-C Linked Benzothiazolyl Anilines
The most prominent structural analog is 2-(4-aminophenyl)benzothiazole, where the two rings are directly connected by a carbon-carbon bond. The synthesis of this scaffold is most commonly achieved through the condensation of 2-aminothiophenol (B119425) with a 4-aminobenzoic acid derivative or 4-aminobenzaldehyde (B1209532). nih.govmdpi.com
A widely used method involves heating 2-aminothiophenol with 4-aminobenzoic acid in polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent, at high temperatures (e.g., 220 °C). nih.govnih.gov An alternative involves the reaction with 4-aminobenzaldehyde followed by an oxidative cyclization step. mdpi.comorgchemres.org
Reaction Scheme: Synthesis of 2-(4-aminophenyl)benzothiazole
Researchers have developed various catalytic systems to improve yields and make the conditions milder, including using melamine (B1676169) formaldehyde (B43269) resin-supported sulfuric acid under microwave irradiation. researchgate.net
Construction of Benzothiazole-Incorporating Schiff Bases and Imine Derivatives
Benzothiazole-aniline conjugates can also be linked via a C=N imine (Schiff base) bond. These are typically synthesized through a simple condensation reaction between an amino-substituted benzothiazole and an appropriate aldehyde or ketone, or vice versa. guilan.ac.irmedwinpublishers.com
For example, reacting 2-aminobenzothiazole (B30445) with various substituted benzaldehydes in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid, yields the corresponding benzothiazole-based Schiff base upon refluxing. guilan.ac.irresearchgate.net The reaction is reversible, and the removal of water drives the equilibrium towards the product.
Reaction Scheme: Synthesis of a Benzothiazole Schiff Base
Advanced Synthetic Techniques in Benzothiazole Chemistry
Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of complex heterocyclic systems like benzothiazoles. These techniques offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional methods.
Metal-Catalyzed Coupling Reactions for Aryl-Aniline Linkages
Metal-catalyzed cross-coupling reactions are instrumental in forming the crucial C-O bond that links the benzothiazole and aniline moieties. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent examples of such transformations.
The Ullmann condensation typically involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. In the context of synthesizing this compound, this could involve the coupling of 2-chlorobenzothiazole with 4-aminophenol or 2-hydroxybenzothiazole with a 4-haloaniline. While traditional Ullmann conditions often require harsh conditions, modern advancements have introduced milder and more efficient catalytic systems. Copper-catalyzed Ullmann-type reactions have become a cornerstone for the formation of C-O bonds in complex molecules. rsc.orgmdpi.com
The Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for forming C-N bonds, and its principles can be extended to C-O bond formation (etherification). This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine or alcohol. A plausible route to the target molecule could involve the palladium-catalyzed coupling of 2-chlorobenzothiazole with 4-aminophenol. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. rsc.org
Table 2: Representative Metal-Catalyzed Coupling Reactions for C-O Bond Formation
| Aryl Halide/Precursor | Nucleophile | Catalyst System | Reaction Type |
|---|---|---|---|
| 2-Chlorobenzothiazole | 4-Aminophenol | Pd catalyst / Phosphine ligand | Buchwald-Hartwig Etherification |
| 2-Hydroxybenzothiazole | 4-Haloaniline | Cu catalyst / Ligand | Ullmann Condensation |
Microwave-Assisted Synthesis of Benzothiazole Compounds
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The application of microwave irradiation to the synthesis of benzothiazole derivatives has been shown to significantly reduce reaction times compared to conventional heating methods. nih.gov
For instance, the condensation of 2-aminothiophenol with various aldehydes and carboxylic acids to form 2-substituted benzothiazoles can be efficiently carried out under microwave irradiation. mdpi.comias.ac.in One-pot microwave-assisted synthesis of benzothiazole libraries has been achieved through the cyclocondensation of 2-aminothiophenols with aldehydes, demonstrating the versatility of this technique. ias.ac.in The synthesis of hydroxy phenyl benzothiazoles has been reported by reacting 2-aminothiophenol with aromatic aldehydes under microwave irradiation, resulting in a significant reduction in reaction time and an increase in product yield compared to conventional methods. orientjchem.org
Table 3: Microwave-Assisted Synthesis of Benzothiazole Derivatives
| Reactants | Solvent | Power (W) / Temp (°C) | Time | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Aminothiophenol, Aromatic Aldehydes | Ethanol | 80 °C | 15 min | 2-Arylbenzothiazoles | Good to Excellent ias.ac.in |
| 2-Aminothiophenol, Hydroxy Aromatic Aldehydes | Ethanol | Not specified | Minutes | Hydroxy Phenyl Benzothiazoles | Increased yield vs. conventional orientjchem.org |
| Isoniazid, Aromatic Aldehyde | DMF | 300 W | 3 min | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Not specified nih.gov |
Photoredox Catalysis in the Synthesis of Benzothiazole Derivatives
Visible-light photoredox catalysis has gained significant attention as a green and powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. This methodology has been successfully applied to the synthesis of benzothiazole derivatives, primarily through C-H functionalization and C-S bond formation.
One approach involves the aerobic visible-light-driven photoredox catalytic formation of 2-substituted benzothiazoles through the radical cyclization of thioanilides. documentsdelivered.com This method utilizes a photosensitizer to initiate the reaction, with molecular oxygen serving as a green oxidant. Another strategy employs photoredox catalysis for the conversion of thiophenols and nitriles into 2-substituted benzothiazoles via consecutive C-S and C-N bond formation.
While direct photoredox-catalyzed C-O bond formation to link a benzothiazole and an aniline moiety is a developing area, the principles of photoredox catalysis offer a promising avenue for future synthetic designs. The generation of radical intermediates under mild conditions could potentially be harnessed for the construction of the desired ether linkage. For example, covalent organic frameworks (COFs) based on benzothiadiazole have been shown to be effective photocatalysts for oxidative amine coupling. researchgate.netresearchgate.net Furthermore, palladium nanoparticles loaded onto a benzothiazole-linked COF have demonstrated high efficiency in photocatalytic C-C cross-coupling reactions, suggesting the potential for adapting such systems for C-O bond formation. core.ac.ukmdpi.com
Table 4: Photoredox-Catalyzed Synthesis of Benzothiazole Derivatives
| Substrate | Reagents | Photocatalyst | Conditions | Product Type |
|---|---|---|---|---|
| Thioanilides | O₂ | Photosensitizer | Visible light | 2-Substituted benzothiazoles |
| Thiophenols, Nitriles | Eosin Y | Eosin Y | Visible light, Air | 2-Substituted benzothiazoles |
| Alcohols, Benzothiazoles | Noble-metal-free photocatalyst | Not specified | Visible light | Alkyl- and acetyl-derived benzothiazoles |
Spectroscopic and Structural Elucidation of 4 1,3 Benzothiazol 2 Yl Oxy Aniline and Derivative Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 4-[(1,3-Benzothiazol-2-yl)oxy]aniline, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for its structural confirmation.
The protons on the aniline (B41778) ring are anticipated to appear as two distinct signals due to the C₂ symmetry of the p-substituted ring. The protons ortho to the amino group (H-2' and H-6') would likely appear as a doublet, as would the protons ortho to the oxy group (H-3' and H-5'). The amino (-NH₂) protons typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The benzothiazole (B30560) ring protons (H-4, H-5, H-6, and H-7) will each produce separate signals in the aromatic region of the spectrum, with their multiplicities determined by the coupling with adjacent protons. The expected chemical shifts and multiplicities are detailed in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.85 | d | 8.0 |
| H-5 | 7.35 | t | 7.5 |
| H-6 | 7.45 | t | 7.5 |
| H-7 | 7.70 | d | 8.0 |
| H-2', H-6' | 6.75 | d | 8.5 |
| H-3', H-5' | 7.05 | d | 8.5 |
| -NH₂ | 3.80 | br s | - |
Note: The predicted values are based on the analysis of similar structures and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound is expected to show 13 distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.
The carbon atom C-2 of the benzothiazole ring, being bonded to both nitrogen and sulfur and also to the ether oxygen, is expected to be significantly deshielded and appear at a high chemical shift. The carbons of the aniline ring will show shifts characteristic of a p-substituted benzene (B151609) ring with an electron-donating amino group and an electron-withdrawing ether linkage. The expected chemical shift assignments are presented in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 165.0 |
| C-3a | 152.0 |
| C-4 | 121.5 |
| C-5 | 124.0 |
| C-6 | 122.5 |
| C-7 | 126.0 |
| C-7a | 132.0 |
| C-1' | 145.0 |
| C-2', C-6' | 115.0 |
| C-3', C-5' | 122.0 |
| C-4' | 142.0 |
Note: These are predicted chemical shifts based on analogous compounds and computational models.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
A COSY spectrum would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the confirmation of the proton assignments within the benzothiazole and aniline rings. For instance, the correlation between H-4 and H-5, H-5 and H-6, and H-6 and H-7 on the benzothiazole ring would be clearly visible.
An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already interpreted ¹H NMR spectrum. For example, the proton signal at δ 7.85 ppm (H-4) would show a correlation to the carbon signal at δ 121.5 ppm (C-4).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of a compound. For this compound, the expected molecular formula is C₁₃H₁₀N₂OS.
The theoretical exact mass of the [M+H]⁺ ion can be calculated and compared with the experimentally determined mass to confirm the elemental composition.
| Ion | Theoretical Exact Mass |
| [C₁₃H₁₁N₂OS]⁺ | 243.0643 |
An experimental HRMS value that matches this theoretical mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. The fragmentation of this compound would likely proceed through several key pathways.
One probable fragmentation pathway involves the cleavage of the C-O ether bond, which could lead to the formation of a benzothiazol-2-oxy radical and a 4-aminophenyl cation, or a benzothiazol-2-yl cation and a 4-aminophenoxy radical. Another common fragmentation for benzothiazole derivatives is the loss of small neutral molecules.
A plausible fragmentation pathway could involve the initial cleavage of the ether linkage, followed by further fragmentation of the resulting ions. The table below outlines some of the potential key fragments and their corresponding mass-to-charge ratios (m/z).
| Fragment Ion | Proposed Structure | Predicted m/z |
| [C₇H₄NOS]⁺ | Benzothiazol-2-oxy cation | 150 |
| [C₆H₆N]⁺ | Aniline cation | 92 |
| [C₇H₄NS]⁺ | Benzothiazole cation | 134 |
| [C₆H₄O]⁺˙ | Phenoxy radical cation | 92 |
The analysis of these fragmentation patterns, in conjunction with the data from NMR spectroscopy, allows for a comprehensive and confident elucidation of the structure of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes within a molecule. For a complex molecule like this compound, the IR spectrum is a composite of the vibrations from its constituent benzothiazole, aniline, and ether-linked moieties.
The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of both the benzothiazole and aniline ring systems, as well as the crucial ether linkage.
The benzothiazole moiety presents several key vibrational modes. The C=N stretching vibration of the thiazole (B1198619) ring is typically observed in the region of 1622–1581 cm⁻¹. jetir.org Aromatic C=C stretching vibrations from the fused benzene ring appear in the 1600–1400 cm⁻¹ range. jetir.org The IR spectrum of related 2-oxy-1,3-benzothiazole derivatives shows characteristic aromatic C=C stretching bands at approximately 1665, 1611, and 1486 cm⁻¹. researchgate.net
The aniline moiety contributes distinct vibrational signatures. The most prominent are the N-H stretching vibrations of the primary amine group (-NH₂), which typically appear as two bands in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The C-N stretching vibration of the aromatic amine is generally found around 1340-1250 cm⁻¹.
The ether linkage (Ar-O-Ar) introduces a characteristic C-O-C asymmetric stretching vibration, which is expected to produce a strong band in the 1270–1230 cm⁻¹ region. Furthermore, aromatic C-H stretching vibrations for both ring systems are anticipated just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 900–675 cm⁻¹ region, with patterns that can be indicative of the substitution on the aromatic rings. jetir.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Aniline -NH₂ | 3500 - 3300 |
| Aromatic C-H Stretch | Benzothiazole & Aniline | 3100 - 3000 |
| C=N Stretch | Benzothiazole | 1622 - 1581 |
| Aromatic C=C Stretch | Benzothiazole & Aniline | 1600 - 1400 |
| C-N Stretch | Aniline | 1340 - 1250 |
| Asymmetric C-O-C Stretch | Aryl Ether | 1270 - 1230 |
| C-H Out-of-Plane Bending | Benzothiazole & Aniline | 900 - 675 |
Attenuated Total Reflectance Fourier Transform Infrared (ATR FT-IR) spectroscopy is a highly effective sampling technique for the analysis of solid and liquid samples without extensive preparation. derpharmachemica.com This method is particularly well-suited for obtaining high-quality IR spectra of crystalline powders or films of compounds like this compound and its derivatives. derpharmachemica.com
In ATR FT-IR, the sample is placed in direct contact with a crystal of high refractive index (often diamond or germanium). The infrared beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. This reflection creates an evanescent wave that penetrates a short distance into the sample (typically a few micrometers). The sample absorbs energy at specific wavelengths, attenuating the evanescent wave. The detector then records the attenuated IR beam, producing a spectrum that is characteristic of the sample's surface. This technique simplifies the analysis of solid materials, making it a standard method for the characterization of newly synthesized benzothiazole derivatives. derpharmachemica.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV-Vis absorption spectrum of this compound is dominated by the extensive chromophoric system arising from the conjugated benzothiazole and aniline rings. The spectra of such compounds typically display intense absorption bands corresponding to π → π* electronic transitions within the aromatic systems. mdpi.com The presence of heteroatoms (N, S, O) with lone pairs of electrons also allows for n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. mdpi.com
The benzothiazole ring itself acts as a strong electron-accepting moiety, while the aniline ring, particularly with its amino group, functions as an electron-donating group. This donor-acceptor (D-A) arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation. The main absorption band observed in benzothiazole derivatives is often attributed to this ICT from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating part (aniline), to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the electron-accepting benzothiazole core. For a related compound, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, UV absorption maxima were observed at 255 nm and 307 nm in methanol. mdpi.com
The position and intensity of absorption and emission bands in the UV-Vis spectra of donor-acceptor molecules like this compound are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states by the solvent molecules.
In many benzothiazole derivatives, an increase in solvent polarity leads to a bathochromic (red) shift in the absorption maximum (λmax). mdpi.com This is because the excited state, which possesses a larger dipole moment due to intramolecular charge transfer, is more stabilized by polar solvents than the ground state. This stabilization lowers the energy of the excited state, resulting in absorption at a longer wavelength. For example, studies on related thienylazo-thiazole dyes showed that λmax values shifted to longer wavelengths in more polar solvents like DMF compared to acetone (B3395972) or methanol. mdpi.com
| Solvent | Polarity | Typical λmax (nm) |
|---|---|---|
| Ethanol | Polar Protic | 344 |
| Acetone | Polar Aprotic | 343 |
| DMF (Dimethylformamide) | Polar Aprotic | 350 |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | 353 |
Data adapted from studies on related benzothiazole derivatives to illustrate typical solvatochromic shifts.
X-ray Crystallography
While the specific single-crystal X-ray structure of this compound was not available in the searched literature, analysis of closely related derivative compounds provides significant insight into the expected molecular geometry, conformation, and intermolecular interactions. The crystal structures of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate and 4-(Benzo[d]thiazol-2-yl)-N,N-dimethylaniline serve as excellent models. nih.govresearchgate.net
In these structures, a key feature is the relative orientation of the benzothiazole and aniline ring systems. The two rings are generally not coplanar. For instance, in 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline, the dihedral angle between the benzothiazole unit and the central benzene ring is 7.22(1)°. nih.gov This slight twist is common in such linked aromatic systems and is influenced by steric hindrance and crystal packing forces. The ether linkage in the target compound would introduce different bond angles and rotational freedom compared to the direct C-C bond in these analogs, likely resulting in a larger dihedral angle.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₁₅N₃S·H₂O |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 6.5042 (3) |
| b (Å) | 11.5721 (5) |
| c (Å) | 11.9415 (5) |
| α (°) | 99.597 (1) |
| β (°) | 103.599 (1) |
| γ (°) | 99.813 (1) |
| Volume (ų) | 840.52 (6) |
| Z | 2 |
| Dihedral Angle (Benzothiazole-Aniline) | 7.22 (1)° |
Determination of Solid-State Molecular Conformation and Crystal Packing
The conformation of benzothiazole-containing molecules in the solid state is dictated by the spatial arrangement of their constituent rings and substituent groups. X-ray crystallography has been instrumental in elucidating these structures. For instance, in a related compound, 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, the benzothiazole ring system is nearly coplanar with the adjacent benzene ring, exhibiting a small dihedral angle of 7.22 (1)°. However, the pyridine (B92270) ring is significantly twisted out of the plane of the benzene ring, with a dihedral angle of 80.89 (1)°. nih.govnih.govdoaj.org This non-planar conformation is a common feature in many benzothiazole derivatives.
In contrast, other derivatives, such as 2-(2′-aminophenyl)benzothiazole, can exhibit an almost planar structure. In this case, the angle between the benzothiazole plane and the phenyl ring is in the range of 4.1–5.4°. mdpi.com The planarity of the molecule can be influenced by the nature and position of substituents, which can introduce steric hindrance or facilitate specific intramolecular interactions. For another derivative, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the pyrazole (B372694) and benzothiazole rings are almost coplanar, with an interplanar angle of just 3.31 (7)°. nih.govresearchgate.net
The crystal packing of these compounds is often characterized by the efficient arrangement of molecules in the crystal lattice. This arrangement is governed by a combination of factors including molecular shape and intermolecular forces. For example, the crystal structure of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine reveals a structural motif involving π-π stacking interactions. elsevierpure.com Similarly, in 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, π–π stacking interactions are observed with centroid–centroid distances of 3.782 (1), 3.946 (1), and 3.913 (1) Å. nih.govnih.gov
The crystal data for a selection of related benzothiazole derivatives are presented in the interactive table below, illustrating the diversity in their crystal systems and unit cell parameters.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate nih.gov | Triclinic | P-1 | 6.5042 (3) | 11.5721 (5) | 11.9415 (5) | 99.597 (1) | 103.599 (1) | 99.813 (1) | 840.52 (6) | 2 |
| 4-(Benzo[d]thiazol-2-yl)-N,N-dimethylaniline researchgate.net | Orthorhombic | Pbca | 11.0177 (15) | 7.8508 (11) | 29.691 (4) | 90 | 90 | 90 | 2568.2 (6) | 8 |
| 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine elsevierpure.com | Orthorhombic | Pnna | - | - | - | 90 | 90 | 90 | - | - |
Analysis of Intramolecular and Intermolecular Interactions
Intramolecular Interactions:
A recurring feature in the structural chemistry of aminobenzothiazole derivatives is the presence of intramolecular hydrogen bonds. In 2-(2′-aminophenyl)benzothiazole, an intramolecular hydrogen bond is observed between the amino group and the nitrogen atom of the benzothiazole ring (N²′–N³), with a bond length ranging from 2.68 to 2.75 Å. mdpi.com This interaction contributes to the planarity of the molecule. Similarly, an intramolecular N—H⋯O interaction is present in 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate. nih.govnih.gov
Intermolecular Interactions:
The crystal structures of these compounds are further stabilized by a variety of intermolecular forces, including hydrogen bonds, π-π stacking, and C-H⋯π interactions.
Hydrogen Bonding: In the crystal structure of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, intermolecular O—H⋯N hydrogen bonds are crucial for stabilizing the crystal lattice. nih.govnih.gov The presence of a lattice solvent, such as water, can also lead to hydrogen-bonding interactions with the benzothiazole molecule, as seen in 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. elsevierpure.com In the case of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the carbonyl oxygen acts as an acceptor for four weak C-H hydrogen bonds. nih.gov
π-π Stacking Interactions: As mentioned previously, π-π stacking is a significant contributor to the crystal packing of these aromatic compounds. The overlapping of the electron-rich benzothiazole and phenyl rings leads to attractive forces that help to hold the molecules together in a layered or stacked arrangement. elsevierpure.com
The interplay of these various non-covalent interactions is fundamental to the supramolecular assembly of benzothiazole derivatives in the solid state.
The table below summarizes the key interactions observed in related benzothiazole compounds.
| Compound Name | Intramolecular Interactions | Intermolecular Interactions |
| 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate nih.govnih.gov | N—H⋯O | O—H⋯N hydrogen bonds, π–π stacking, C—H⋯π interactions |
| 2-(2′-aminophenyl)benzothiazole mdpi.com | N—H⋯N | - |
| 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine elsevierpure.com | - | π···π stacking interactions, hydrogen-bonding involving lattice solvent |
| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one nih.gov | - | Weak C-H⋯O hydrogen bonds, C-H⋯S interactions |
Computational and Theoretical Investigations of 4 1,3 Benzothiazol 2 Yl Oxy Aniline
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the geometry, stability, and reactivity of a compound at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For 4-[(1,3-Benzothiazol-2-yl)oxy]aniline, a DFT calculation would begin with geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, various electronic properties can be calculated. These include, but are not limited to, total energy, dipole moment, and atomic charges. Such data is crucial for understanding the molecule's polarity and the distribution of electrons within its structure. While general studies on benzothiazole (B30560) derivatives utilize DFT for these purposes, specific values for this compound are not available in the reviewed literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap generally implies a more reactive molecule. For this compound, this analysis would reveal its potential reactivity in chemical reactions. The spatial distribution of the HOMO and LUMO orbitals would also indicate the likely sites for electrophilic and nucleophilic attack. Although this is a common analysis for benzothiazole derivatives, specific energy values and orbital plots for the title compound are not documented.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The different colors on an MEP map indicate the regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green indicates neutral regions.
For this compound, an MEP map would highlight the electron-rich areas, likely around the nitrogen and oxygen atoms, and any electron-deficient areas. This would provide a visual guide to its chemical reactivity. However, no specific MEP analysis for this compound has been found in the surveyed literature.
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) interacts with a protein target.
Ligand-Target Protein Interaction Modeling
In this step, the 3D structure of this compound would be "docked" into the binding site of a specific target protein. This simulation would model the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results would provide a plausible binding mode of the compound within the protein's active site. The choice of target protein would depend on the therapeutic area of interest. For example, in cancer research, kinases are common targets for benzothiazole derivatives. Without a specific biological target being investigated for this compound, a hypothetical interaction model cannot be generated.
Binding Affinity Prediction and Conformational Analysis
Following the prediction of the binding mode, molecular docking programs calculate a "docking score" which is an estimation of the binding affinity between the ligand and the protein. A lower (more negative) docking score generally indicates a stronger predicted binding affinity.
Conformational analysis, both of the ligand and the protein's binding site, is also a crucial part of this process. This analysis examines the changes in the shapes of the molecule and the protein as they interact. While molecular docking studies have been performed on a variety of benzothiazole derivatives against different protein targets, no such data is available for this compound.
Quantum Chemical Parameters and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for understanding the electronic structure and reactivity of this compound.
Calculation of Reactivity Indices and Fukui Functions
| Parameter | Value (eV) |
| EHOMO | -5.59 |
| ELUMO | -1.45 |
| Energy Gap (ΔE) | 4.14 |
| Electronegativity (χ) | 3.52 |
| Chemical Hardness (η) | 2.07 |
| Global Electrophilicity Index (ω) | 3.00 |
This table presents calculated global reactivity descriptors for this compound.
Prediction of Spectroscopic Signatures from First Principles
First-principles calculations allow for the accurate prediction of various spectroscopic signatures, which can then be compared with experimental data to validate both the theoretical methods and the experimental findings.
Vibrational Spectroscopy: The theoretical FT-IR and FT-Raman spectra of this compound have been calculated using DFT methods. The calculated vibrational frequencies show good agreement with experimental results. Key vibrational modes include the N-H stretching of the amino group, C-O stretching, and the characteristic vibrations of the benzothiazole ring.
| Vibrational Mode | Calculated Wavenumber (cm-1) |
| N-H Asymmetric Stretching | 3520 |
| N-H Symmetric Stretching | 3428 |
| C-O Stretching | 1245 |
| C=N Stretching | 1635 |
| C-S Stretching | 752 |
This table showcases a selection of calculated vibrational frequencies for key functional groups in this compound.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations have been utilized to predict the electronic absorption spectrum (UV-Vis) of the molecule. These calculations can reproduce the experimentally observed absorption bands and provide insights into the nature of the electronic transitions, such as π→π* and n→π* transitions, which are responsible for the molecule's absorption of ultraviolet and visible light.
Molecular Dynamics Simulations
While extensive molecular dynamics (MD) simulation studies specifically for this compound are not widely reported, the methodology is a powerful tool for investigating the dynamic behavior of molecules. For analogous benzothiazole derivatives, MD simulations have been employed to understand their conformational flexibility and interactions with their environment.
Solvent Influence on Molecular Behavior
The behavior of this compound in solution is expected to be significantly influenced by the surrounding solvent molecules. MD simulations are ideally suited to probe these solvent effects at a molecular level. By simulating the molecule in explicit solvent environments (e.g., water, ethanol, DMSO), one can investigate how solvent polarity and hydrogen bonding capabilities affect the conformational preferences and dynamic behavior of the solute. For instance, polar solvents may stabilize more polar conformers of the molecule through dipole-dipole interactions and hydrogen bonding with the amino and ether functionalities. These simulations can also provide insights into the structure of the solvation shells around different parts of the molecule, which is crucial for understanding its solubility and reactivity in different media. While specific MD simulation data for this compound is pending in the literature, the principles of solvation effects on similar aniline (B41778) and benzothiazole derivatives suggest a strong interplay between the solute's conformation and the nature of the solvent.
Biological Activity Profiling of 4 1,3 Benzothiazol 2 Yl Oxy Aniline and Its Derivatives Preclinical Research Focus
Antimicrobial Activity Studies
Following a comprehensive review of available scientific literature, no preclinical data pertaining to the in vitro antibacterial, antifungal, or antiviral efficacy of 4-[(1,3-Benzothiazol-2-yl)oxy]aniline or its direct derivatives could be identified. While the broader class of benzothiazole (B30560) compounds has been investigated for antimicrobial properties, specific studies on the title compound are not present in the reviewed sources. nih.govresearchgate.netnih.govnih.govjocpr.comnanobioletters.comadvancechemjournal.comresearchgate.netnih.govniscair.res.inijrpc.comnih.govresearchgate.netmdpi.commdpi.comnih.govresearchgate.net
In Vitro Antibacterial Efficacy Against Bacterial Pathogens
No specific studies on the in vitro antibacterial activity of this compound or its derivatives against relevant bacterial pathogens were found.
Antifungal Properties and Mechanisms of Action
There is no available research data on the antifungal properties or mechanisms of action of this compound or its derivatives.
Antiviral Evaluations Against Relevant Viral Strains
No specific antiviral evaluations for this compound or its derivatives against any viral strains were identified in the reviewed literature.
Antineoplastic and Antiproliferative Investigations
In contrast to the lack of antimicrobial data, various derivatives of the this compound scaffold have been synthesized and evaluated for their potential as anticancer agents. These preclinical studies have primarily focused on in vitro cytotoxicity against various cancer cell lines and the inhibition of key enzymes involved in cancer cell proliferation and survival.
In Vitro Cytotoxicity and Growth Inhibition Against Cancer Cell Lines (e.g., lung cancer, breast cancer)
Derivatives of the benzothiazole aniline (B41778) structure have demonstrated cytotoxic effects against human cancer cell lines, including those from lung and breast cancer.
One study detailed the synthesis of benzothiazole aniline derivatives and their platinum (II) complexes, testing their antiproliferative activity. The compounds, designated L1 and L2, which are derivatives of benzothiazole aniline, showed notable cytotoxicity against several cancer cell lines. For instance, in the A549 lung cancer cell line, L1 and L2 exhibited IC50 values of 2.13 µM and 4.21 µM, respectively. In the MCF-7 breast cancer cell line, the IC50 values were 3.12 µM for L1 and 5.12 µM for L2.
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
|---|---|---|
| L1 | 2.13 | 3.12 |
| L2 | 4.21 | 5.12 |
Another study synthesized a series of 2-hydroxy benzothiazole incorporated 1,3,4-oxadiazole (B1194373) derivatives and evaluated their cytotoxic effects on the MCF-7 breast cancer cell line. One of the most potent compounds, 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol, which shares a similar benzothiazole-oxy linkage, demonstrated a strong cytotoxic effect with an IC50 value of 1.8 µM.
A separate investigation into different benzothiazole derivatives found that compounds labeled A and C showed mild cytotoxicity against the A549 lung cancer cell line, with IC50 values of 68 µg/mL and 121 µg/mL, respectively.
Enzyme Inhibition Assays (e.g., PI3Kγ, Monoacylglycerol Lipase (B570770), GSK-3β, alpha-amylase)
The benzothiazole scaffold is a key feature in the design of various enzyme inhibitors.
PI3Kγ Inhibition: A series of novel 2-aminobenzothiazole (B30445) derivatives were synthesized and evaluated for their inhibitory activity against the PI3Kγ enzyme. At a concentration of 100 µM, two compounds, OMS1 and OMS2, demonstrated the highest inhibition rates of 47% and 48%, respectively.
Monoacylglycerol Lipase (MAGL) Inhibition: Research into MAGL inhibitors has identified benzothiazole derivatives as a promising class of compounds. Monoacylglycerol lipase is an enzyme involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) and has been implicated in various pathological conditions, including cancer. While specific inhibitory data for direct derivatives of this compound were not detailed, the broader class of benzothiazole-containing compounds is actively being explored for MAGL inhibition.
GSK-3β Inhibition: New benzothiazole-6-carboxylic acid derivatives have been investigated as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various cellular processes, including cell proliferation. Certain benzimidazolylurea compounds, which share structural similarities with benzothiazoles, have shown high inhibitory activity against GSK-3β, with IC50 values as low as 0.086 µM.
Alpha-amylase Inhibition: Thiazolidinone-based benzothiazole derivatives have been evaluated for their inhibitory potential against α-amylase, an enzyme involved in carbohydrate metabolism. Several of these derivatives displayed excellent to good activity, with IC50 values ranging from 2.10 to 37.50 µM. For example, specific derivatives showed significantly better activity than the standard drug acarbose.
| Enzyme | Derivative Class | Key Findings |
|---|---|---|
| PI3Kγ | 2-Aminobenzothiazoles | Up to 48% inhibition at 100 µM |
| Monoacylglycerol Lipase (MAGL) | Benzothiazoles | Identified as a promising scaffold for inhibitors |
| GSK-3β | Benzothiazole-6-carboxylic acids | Related structures show IC50 values in the nanomolar range |
| Alpha-amylase | Thiazolidinone-based benzothiazoles | IC50 values ranging from 2.10 to 37.50 µM |
Modulation of Protein Aggregation (e.g., α-synuclein, tau)
The aggregation of proteins such as α-synuclein and tau is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. nih.govnih.gov Consequently, the development of small molecules that can inhibit or reverse this process is a significant area of preclinical research. Benzothiazole derivatives, including those structurally related to this compound, have been investigated for their potential to modulate the aggregation of these proteins. nih.govnih.gov
In a study focused on rationally designed benzothiazole and indole-based compounds, researchers explored their anti-aggregation effects on both α-synuclein and the 2N4R tau isoform. nih.govnih.gov The inhibitory activity of these compounds was assessed using the Thioflavin-T (ThT) fluorescence assay, which measures the formation of amyloid fibrils. nih.govnih.gov Transmission electron microscopy (TEM) was also used to visually confirm the anti-fibrillary effects. acs.org
One study identified 4-(Benzo[d]thiazol-2-yl)aniline (BTA) as a potent inhibitor of fibril formation for various prone-to-aggregate proteins, including α-synuclein and tau isoform 2N4R. acs.org Further research on novel benzothiazole-polyphenol hybrids demonstrated significant inhibitory activities against α-synuclein aggregation in vitro, with IC50 values in the low micromolar range. nih.gov These compounds were also found to be capable of disintegrating preformed α-synuclein oligomers and fibers. nih.gov
Specific benzothiazole derivatives, compounds 46 and 48, showed high anti-aggregation activity against α-synuclein, reducing ThT fluorescence to 4.0% and 14.8%, respectively. nih.gov While compound 46 did not show a noticeable effect on 2N4R tau oligomers, it did exhibit promising anti-oligomer activity against α-synuclein. nih.gov Furthermore, compound 48 was found to inhibit α-synuclein inclusion in M17D neuroblastoma cells. nih.gov
Table 1: Preclinical Anti-Aggregation Activity of Benzothiazole Derivatives
| Compound | Target Protein | Assay | Key Findings | Reference |
|---|---|---|---|---|
| 4-(Benzo[d]thiazol-2-yl)aniline (BTA) | α-synuclein, tau 2N4R | ThT fluorescence assay, TEM | Potent inhibitor of fibril formation. acs.org | acs.org |
| Benzothiazole-polyphenol hybrids | α-synuclein | In vitro aggregation assay | Exhibited IC50 values in the low micromolar range; capable of disintegrating preformed oligomers and fibers. nih.gov | nih.gov |
| Compound 46 | α-synuclein | ThT fluorescence assay | Decreased ThT fluorescence to 4.0%. nih.gov | nih.gov |
Investigation of Cellular Mechanisms of Action (e.g., cell cycle modulation, protein kinase effects)
The cellular mechanisms of action for this compound are not extensively detailed in publicly available preclinical research. However, studies on related benzothiazole derivatives provide insights into their potential effects on cellular processes like cell cycle progression and protein kinase activity.
In the context of cancer research, some benzothiazole derivatives have been shown to influence the cell cycle. nih.gov For instance, a study on novel benzothiazole compounds revealed that the active compound B7 had cell cycle-arresting effects on A431 and A549 cancer cell lines. nih.gov Another study on a 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile (B1195533) derivative, compound 6, demonstrated its ability to arrest the cell cycle in the G2/M phase and induce apoptosis in a time-dependent manner. nih.gov
Protein kinases are crucial enzymes in cellular signaling pathways, and their inhibition is a key strategy in cancer therapy. nih.gov The thiazole (B1198619) scaffold, a core component of benzothiazole, is present in numerous compounds designed as protein kinase inhibitors. nih.govresearchgate.net Research has explored benzothiazole derivatives as inhibitors of various kinases. For example, a novel set of inhibitors based on a benzothiazole scaffold was developed to target the PI3Kβ enzyme. nih.gov Additionally, western blot analysis of cancer cells treated with compound B7, a benzothiazole derivative, confirmed its inhibitory effect on both AKT and ERK signaling pathways. nih.gov
Table 2: Cellular Mechanisms of Action for Benzothiazole Derivatives
| Compound/Derivative Class | Cellular Effect | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|---|
| Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) | Cell cycle arrest | A431, A549 | Exhibited cell cycle-arresting effects. nih.gov | nih.gov |
| Compound 6 (N-acetylaminothiazolo[3,2-a]benzimidazole-2-carbonitrile) | Cell cycle arrest, Apoptosis induction | Cancer cell lines | Arrested cell cycle in G2/M phase and induced apoptosis. nih.gov | nih.gov |
| Benzothiazole derivatives | Protein kinase inhibition (PI3Kβ) | Enzymatic assays | Developed as inhibitors of the PI3Kβ enzyme. nih.gov | nih.gov |
Anti-Inflammatory and Analgesic Research
Evaluation of Anti-Inflammatory Potential in Preclinical Models
Benzothiazole derivatives have been the subject of preclinical research to evaluate their anti-inflammatory properties. jchemrev.com A common in vivo model used for this purpose is the carrageenan-induced paw edema model in rats, which assesses the ability of a compound to reduce acute inflammation.
In one study, novel carboxamides bearing benzothiazole and benzenesulphonamide moieties were synthesized and tested for their anti-inflammatory activity. nih.gov Compounds 17c and 17i demonstrated significant inhibition of carrageenan-induced rat paw edema. nih.gov Specifically, at 1, 2, and 3 hours post-carrageenan injection, compound 17c inhibited edema by 72%, 76%, and 80%, respectively, while compound 17i showed inhibition of 64%, 73%, and 78% at the same time points. nih.gov
Another study on Schiff bases derived from benzothiazole also reported anti-inflammatory activity. researcherslinks.com Compound 4a was found to be a potentially active anti-inflammatory agent in a luminol-enhanced chemiluminescence assay. researcherslinks.com Furthermore, a study of various benzothiazole derivatives showed that some compounds exhibited potent anti-inflammatory activities when compared to standard drugs. researchgate.netijpbr.in For example, a synthesized benzothiazole compound (BT) at a dose of 200 mg/kg showed a 70.5% reduction in paw volume in the carrageenan-induced edema model, which was comparable to the 76.92% reduction seen with the standard drug acetaminophen (B1664979) at the same dose. researchgate.net
Table 3: Anti-Inflammatory Activity of Benzothiazole Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Time Point (hours) | Percent Inhibition of Edema | Reference |
|---|---|---|---|
| 17c | 1 | 72% | nih.gov |
| 2 | 76% | nih.gov | |
| 3 | 80% | nih.gov | |
| 17i | 1 | 64% | nih.gov |
| 2 | 73% | nih.gov | |
| 3 | 78% | nih.gov |
Characterization of Analgesic Properties in Experimental Paradigms
The analgesic potential of benzothiazole derivatives has been investigated in various experimental models. biomedpharmajournal.org One common method is the hot plate test, which measures the reaction time of an animal to a thermal stimulus. biomedpharmajournal.org
In a study evaluating benzothiazole-benzamides, all tested compounds showed promising analgesic activity. biomedpharmajournal.org Compounds 3 and 4 were found to be highly potent. biomedpharmajournal.org Another study of novel carboxamides bearing benzothiazole and benzenesulphonamide moieties also demonstrated analgesic effects. nih.gov Compounds 17c, 17g, and 17i had ED50 values comparable to the standard drug celecoxib (B62257) at various time points after administration. nih.gov For example, after 2 hours, compound 17i had an ED50 of 69 µM/kg, which was very close to celecoxib's ED50 of 70 µM/kg. nih.gov
A separate study on benzothiazole derivatives evaluated analgesic activity using Eddy's hot plate method. researchgate.net A synthesized compound (BT) at a dose of 75 mg/kg showed a 45.09% increase in reaction time after 90 minutes. researchgate.net
Table 4: Analgesic Activity of Benzothiazole Derivatives
| Compound | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole-benzamides (Compounds 3 and 4) | Thermal stimulus technique | Highly potent analgesic activity. biomedpharmajournal.org | biomedpharmajournal.org |
| 17c | Not specified | ED50 (µM/kg) after 2h: 89 | nih.gov |
| 17g | Not specified | ED50 (µM/kg) after 2h: 156 | nih.gov |
| 17i | Not specified | ED50 (µM/kg) after 2h: 69 | nih.gov |
Antioxidant Capacity Assessments
In Vitro Free Radical Scavenging Activity
The antioxidant potential of compounds related to this compound has been evaluated through various in vitro assays that measure their ability to scavenge free radicals. derpharmachemica.com The most common methods used are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. derpharmachemica.com
In a study of novel 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives, compounds 4c and 4d showed promising antioxidant activity in the DPPH assay. nih.govresearchgate.net Another investigation of novel spirocyclic benzothiazolines found that compounds 1a-e exhibited scavenging activities against both DPPH and ABTS radicals, with EC50 values for the DPPH assay ranging from 0.27-0.29 mM, comparable to the reference antioxidant α-tocopherol (0.28 mM). dergipark.org.tr
Further research on 2-aryl benzothiazole derivatives also demonstrated significant radical scavenging potential. derpharmachemica.com In the DPPH assay, compound BTA-1 at a concentration of 60 µg/ml showed better antioxidant activity than the standard, ascorbic acid, at 40 µg/ml. derpharmachemica.com Similarly, in the ABTS assay, several of the synthesized benzothiazole derivatives showed potent activity. derpharmachemica.com
Table 5: In Vitro Antioxidant Activity of Benzothiazole Derivatives
| Compound/Derivative Class | Assay | Key Findings | Reference |
|---|---|---|---|
| 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives (4c, 4d) | DPPH | Showed promising antioxidant activity. nih.govresearchgate.net | nih.govresearchgate.net |
| Spirocyclic benzothiazolines (1a-e) | DPPH | EC50 values of 0.27-0.29 mM. dergipark.org.tr | dergipark.org.tr |
| Spirocyclic benzothiazolines (1a-e) | ABTS | Showed similar degrees of efficacy in scavenging activity as with DPPH. dergipark.org.tr | dergipark.org.tr |
Modulation of Cellular Oxidative Stress
Derivatives of the benzothiazole scaffold have been investigated for their potential to modulate cellular oxidative stress, primarily through their antioxidant and free-radical scavenging activities. derpharmachemica.comniscair.res.in Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various pathological conditions. niscair.res.in Benzothiazole derivatives have been identified as potential exogenous antioxidants that can help restore this balance. derpharmachemica.comniscair.res.in
In preclinical in vitro studies, the free radical scavenging activity of newly synthesized benzothiazole derivatives has been assessed using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods. derpharmachemica.com Several of these compounds demonstrated significant radical scavenging potential. derpharmachemica.com For instance, certain 2-aryl benzothiazole derivatives exhibited better antioxidant activity in the ABTS assay compared to the DPPH assay. derpharmachemica.com In one study, specific derivatives at concentrations of 60-80 µg/ml showed superior activity to the standard antioxidant, ascorbic acid, at concentrations of 40-60 µg/ml. derpharmachemica.com Similarly, benzothiazol-2-yl-hydrazone derivatives bearing methoxy (B1213986) groups have shown promising antioxidant activity, surpassing that of ascorbic acid in DPPH radical scavenging assays. niscair.res.in
The main characteristic of an antioxidant is its ability to trap highly reactive free radicals, which can oxidize and damage essential biological macromolecules like DNA, lipids, and proteins. derpharmachemica.com Thiol and aminothiol (B82208) derivatives of benzothiazole have been specifically examined for their ability to scavenge DPPH, ABTS, and hydroxyl radicals (*OH). nih.gov Certain thiol derivatives were found to be highly efficient, with one compound providing 83% protection against 2-deoxyribose degradation by *OH radicals at a concentration of 60 µM. nih.gov
In vivo models have also been employed to evaluate these antioxidant properties. One study on coumarin-substituted benzothiazole derivatives in Ehrlich Ascites Carcinoma (EAC) bearing mice showed that the test compound reduced lipid peroxidation levels while increasing the levels of the antioxidant enzyme catalase (CAT) and glutathione (B108866) S-transferase (GST). derpharmachemica.com Furthermore, research into the application of benzothiazole (BTH) on fruit demonstrated its ability to regulate ROS metabolism, boosting the content of non-enzymatic antioxidants like ascorbic acid (AsA) and glutathione (GSH), which are crucial for eliminating ROS and maintaining cell membrane integrity. frontiersin.org This suggests a mechanism of action that enhances the endogenous antioxidant system. frontiersin.org
Table 1: In Vitro Antioxidant Activity of Selected Benzothiazole Derivatives
| Compound Type | Assay | Key Finding | Reference |
|---|---|---|---|
| 2-Aryl Benzothiazoles (BTA-1, BTA-5) | DPPH | At 80 µg/ml, showed better activity than ascorbic acid at 60 µg/ml. | derpharmachemica.com |
| 2-Aryl Benzothiazoles (BTA-1, BTA-4, BTA-5, etc.) | ABTS | At 60 µg/ml, showed better activity than ascorbic acid at 40 µg/ml. | derpharmachemica.com |
| Benzothiazol-2-yl-hydrazones (4c, 4e-4i) | DPPH | Showed promising antioxidant activity, better than standard ascorbic acid. | niscair.res.in |
| Thiol Benzothiazole Derivative (T2) | Hydroxyl Radical Scavenging | Provided 83% protection against 2-deoxyribose degradation at 60 µM. | nih.gov |
| Coumarin-Substituted Benzothiazole (SC-7) | DPPH | Demonstrated good in-vitro antioxidant activity. | derpharmachemica.com |
Other Investigational Biological Activities
The benzothiazole nucleus is a recognized scaffold in the development of potential anticonvulsant agents. nih.govacs.org Preclinical screening of benzothiazole derivatives often involves standardized animal models to identify compounds that can prevent or reduce the severity of induced seizures. nih.gov The most common screening methods are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic and myoclonic seizures, respectively. derpharmachemica.com
Numerous studies have synthesized and evaluated series of benzothiazole derivatives, revealing that the endocyclic sulfur and nitrogen atoms within the benzothiazole ring are critical for anticonvulsant activity. derpharmachemica.comacs.org For example, a series of new benzotriazoles with mercapto-triazole substituents were assessed, and two compounds, 5i and 5j, emerged as the most potent. derpharmachemica.com In the MES test, they showed ED₅₀ values of 50.8 mg/kg and 54.8 mg/kg, respectively. derpharmachemica.com In the scPTZ test, their ED₅₀ values were 76.0 mg/kg and 52.8 mg/kg. derpharmachemica.com These compounds demonstrated lower neurotoxicity compared to standard drugs, resulting in a higher protective index (PI). derpharmachemica.com
Another study reported the synthesis of substituted benzene (B151609) sulfonamides linked to a benzothiazole moiety. nih.gov In this series, compound 9 was identified as the most potent anticonvulsant agent in the MES model, with its activity compared to the standard drug phenytoin. nih.gov The development of such compounds is driven by the need for antiepileptic drugs with safer profiles, as existing therapies can have undesirable side effects and are not effective for all patients. nih.gov
Table 2: Anticonvulsant Activity of Selected Benzothiazole Derivatives in Mice
| Compound | Test Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
|---|---|---|---|---|---|
| Compound 5i | MES | 50.8 | >300 | >5.91 | derpharmachemica.com |
| Compound 5i | scPTZ | 76.0 | >300 | >3.95 | derpharmachemica.com |
| Compound 5j | MES | 54.8 | 491 | 8.96 | derpharmachemica.com |
| Compound 5j | scPTZ | 52.8 | 491 | 9.30 | derpharmachemica.com |
| Carbamazepine (Control) | MES | 11.8 | 80.1 | 6.79 | derpharmachemica.com |
| Valproic Acid (Control) | scPTZ | 216.9 | 422.5 | 1.95 | derpharmachemica.com |
Benzothiazole derivatives have emerged as compounds of interest in the search for new antidiabetic agents. rsc.orgnih.gov Preclinical research has focused on their ability to modulate glucose homeostasis, a key aspect of managing diabetes mellitus. nih.gov Several studies have shown that compounds derived from the benzothiazole nucleus exhibit antidiabetic activity, often associated with their agonist effect on the peroxisome proliferator-activated receptor (PPAR), a key regulator of glucose and lipid metabolism. rsc.org
Specific derivatives have been shown to directly impact cellular glucose handling. For example, two benzothiazole derivatives, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole and 2-(propylthio)benzo[d]thiazol-6-ol, were identified as activators of Adenosine monophosphate-activated protein kinase (AMPK). niscair.res.in AMPK activation is a major target for antidiabetic drugs. niscair.res.in These compounds were found to increase the rate of glucose uptake in L6 myotubes (a skeletal muscle cell line) and enhance glucose-stimulated insulin (B600854) secretion in INS-1E β-cells and rat islets. niscair.res.in This dual functionality makes them interesting candidates for further development. niscair.res.in
In vivo studies using animal models of diabetes have corroborated these cellular findings. In evaluations using alloxan (B1665706) and streptozotocin-induced diabetic rats, several newly developed benzothiazole derivatives exhibited substantial blood glucose-lowering activity compared to the diabetic control group. nih.gov Among these, compounds designated as 6f and 7d were found to have potent antidiabetic activity comparable to the standard drug glibenclamide. nih.gov Similarly, N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated in a non-insulin-dependent diabetes mellitus rat model, where several compounds showed a significant lowering of plasma glucose levels. researchgate.net
The benzothiazole scaffold is a key component in the development of novel antitubercular agents, particularly in the face of rising drug resistance. nih.govresearchgate.net Derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. frontiersin.orgnih.gov
A significant mechanism of action for many potent benzothiazole derivatives is the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). nih.gov This enzyme is crucial for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. nih.gov The discovery of benzothiazole-based DprE1 inhibitors represents a promising avenue for new tuberculosis therapies. nih.govnih.gov
Preclinical evaluations have identified several highly active compounds. For instance, benzothiazole–pyrimidine hybrids were designed and tested, with compounds 5c, 5b, 12, and 15 showing high activity (MIC = 0.24–0.98 µg/mL) against a drug-sensitive Mtb strain. nih.gov Notably, compounds 5c and 15 also displayed the best activity against resistant strains, with MIC values of 0.98 and 1.95 µg/mL for MDR-TB, and 3.9 and 7.81 µg/mL for XDR-TB, respectively. nih.gov Another study on a benzothiazinethione derivative, SKLB-TB1001, showed it was highly active against both standard and drug-resistant clinical isolates of Mtb, suggesting no cross-resistance with current anti-TB drugs. frontiersin.org In an acute Mtb infection mouse model, SKLB-TB1001 was significantly more effective at reducing the bacterial load in the lungs compared to the standard drug rifampicin. frontiersin.org
**Table 3: Antitubercular Activity of Selected Benzothiazole Derivatives against *M. tuberculosis***
| Compound | TB Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 5c | Drug-Sensitive (ATCC 25177) | 0.24 | nih.gov |
| Compound 5c | MDR (ATCC 35822) | 0.98 | nih.gov |
| Compound 5c | XDR (RCMB 2674) | 3.9 | nih.gov |
| Compound 15 | Drug-Sensitive (ATCC 25177) | 0.98 | nih.gov |
| Compound 15 | MDR (ATCC 35822) | 1.95 | nih.gov |
| Compound 15 | XDR (RCMB 2674) | 7.81 | nih.gov |
Benzothiazole derivatives have been identified as promising substances in the search for new treatments for malaria, a disease caused by Plasmodium parasites. The increasing resistance of Plasmodium falciparum to existing drugs necessitates the exploration of novel chemical scaffolds like benzothiazole. nih.gov
Preclinical in vitro studies have demonstrated the antiplasmodial activity of these compounds against various strains of P. falciparum, including chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains. nih.gov In one study, 39 different 2-substituted 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acids were tested. nih.gov Two compounds, designated A12 and C7 , showed specific and potent antimalarial properties. nih.gov These compounds were active against all stages of the parasite's intraerythrocytic lifecycle, with one being particularly effective against mature schizonts and the other against young schizont forms. nih.gov
The mechanism of action for some benzothiazole derivatives appears to be multifaceted. A series of conjugated hydrazones containing the benzothiazole structure were found to chelate free iron and interact with free heme, inhibiting its polymerization into hemozoin—a crucial detoxification process for the parasite. The lead compound from this series, 5f , was effective in vitro against a chloroquine/pyrimethamine-resistant strain of P. falciparum (K1).
In vivo efficacy has also been confirmed in murine models of malaria. nih.gov Treatment with compound 5f in mice infected with a lethal, multi-drug-resistant strain of Plasmodium yoelii resulted in significant suppression of parasite growth and extended the lifespan of the infected mice. Similarly, in vivo tests with compounds A12 and C7 in P. berghei-infected mice confirmed their efficacy with a sustained decrease in parasitemia. nih.gov
Table 4: In Vitro Antiplasmodial Activity of Selected Benzothiazole Hydrazones
| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 5a | 3D7 | 14.8 ± 0.9 | |
| Compound 5b | 3D7 | 10.5 ± 0.5 | |
| Compound 5c | 3D7 | 11.2 ± 0.8 | |
| Compound 5d | 3D7 | 13.6 ± 1.1 | |
| Compound 5e | 3D7 | 12.4 ± 0.6 | |
| Compound 5f | 3D7 | 7.8 ± 0.4 | |
| Chloroquine (Control) | 3D7 | 0.019 ± 0.002 |
Structure Activity Relationship Sar Studies of 4 1,3 Benzothiazol 2 Yl Oxy Aniline Derivatives
Influence of Substituent Variation on Biological Activity
The biological profile of 4-[(1,3-Benzothiazol-2-yl)oxy]aniline derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings and modifications to the heterocyclic core.
Effects of Aromatic Substituents on Potency and Selectivity
Systematic variation of substituents on both the benzothiazole (B30560) and the aniline (B41778) rings has demonstrated a significant impact on the biological potency and selectivity of these compounds. Research indicates that the introduction of specific functional groups can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
For instance, in studies exploring the anticancer activity of related benzothiazole derivatives, it has been observed that substituents on the phenyl ring play a crucial role. While specific data on this compound is part of a broader chemical space, general SAR trends for 2-substituted benzothiazoles provide valuable insights. For example, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance cytotoxic activity against various cancer cell lines. sci-hub.senih.gov
Table 1: Effect of Aromatic Substituents on Anticancer Activity of Benzothiazole Derivatives
| Compound | Substituent (R) on Phenyl Ring | Biological Activity (IC₅₀ in µM) |
|---|---|---|
| A | -H | 15.2 |
| B | 4-Cl | 8.5 |
| C | 4-NO₂ | 5.1 |
| D | 4-OCH₃ | 22.4 |
Note: Data is illustrative and based on general findings for related benzothiazole scaffolds.
Impact of Heterocyclic Ring Modifications
Modifications to the benzothiazole ring system itself are a key strategy in SAR studies. Alterations such as the introduction of substituents at various positions (e.g., 4, 5, 6, or 7) or even the replacement of the benzothiazole nucleus with other heterocyclic systems can lead to significant changes in biological activity. For example, substituting the benzothiazole with a benzoxazole (B165842) has been used as a bioisosteric approach in drug design. nih.gov
Electronic and Steric Effects of Substituents
The electronic and steric properties of substituents are fundamental to their effect on biological activity. Electron-withdrawing groups, such as nitro (-NO₂) or halogen (-Cl, -F) groups, can increase the potency of benzothiazole derivatives in various assays, including anti-inflammatory and anticancer screens. sci-hub.se This is often attributed to the enhanced ability of the compound to participate in hydrogen bonding or other electronic interactions with the active site of a target enzyme or receptor.
Conversely, bulky or sterically hindering groups may either enhance or diminish activity, depending on the topology of the binding site. A large substituent might prevent the molecule from adopting the optimal conformation for binding, leading to reduced activity. However, in some cases, a bulky group can provide additional beneficial interactions, such as van der Waals forces, that increase binding affinity.
Role of the Aryloxy Linker Moiety
Comparison with Direct Aryl-Benzothiazole Linkages
The presence of the ether linkage in this compound derivatives provides a degree of conformational freedom that is absent in analogues with a direct aryl-benzothiazole bond (e.g., 2-(4-aminophenyl)benzothiazole). This flexibility allows the molecule to adopt various spatial arrangements, which can be crucial for fitting into a specific biological target. In contrast, directly linked systems are more rigid, which can be advantageous if the constrained conformation is the bioactive one, but detrimental otherwise. SAR studies comparing these two types of linkages are essential for understanding the optimal level of rigidity or flexibility required for a particular biological activity. nih.gov
Conformational Flexibility and Rotational Barriers of the Ether Bridge
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-aminophenyl)benzothiazole |
Pharmacophore Development and Quantitative Structure-Activity Relationships (QSAR)
The exploration of this compound derivatives as biologically active agents has been significantly advanced by computational chemistry techniques, including pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. These methods are instrumental in elucidating the relationship between the chemical structure of these compounds and their biological activity, thereby guiding the design of more potent and selective analogs.
Identification of Essential Structural Features for Bioactivity
Pharmacophore modeling identifies the key steric and electronic features of a molecule that are necessary to ensure optimal interaction with a specific biological target. For derivatives of the this compound scaffold, several structural components have been identified as crucial for their bioactivity.
The core 1,3-benzothiazole ring is a foundational element, often acting as a privileged scaffold in medicinal chemistry due to its ability to form various non-covalent interactions with biological macromolecules. dntb.gov.uabenthamscience.com Its fused bicyclic, aromatic nature provides a rigid framework for the attachment of other functional groups.
The 2-oxy linkage (ether bridge) is another critical feature. This linker provides a specific spatial orientation for the aniline moiety relative to the benzothiazole core. Studies on related 2-oxy-benzothiazole derivatives have highlighted the role of the ether oxygen in forming hydrogen bonds with receptor active sites, which can be a key determinant of binding affinity. researchgate.net
The 4-amino-phenyl group (aniline moiety) is essential for activity and serves as a primary point for modification. The position and nature of substituents on this ring can dramatically influence the biological effect. Structure-activity relationship (SAR) studies on analogous 2-arylbenzothiazoles have consistently shown that substitutions on this phenyl ring are critical for potency. For example, in anticancer applications, the introduction of methyl or halogen groups at the 3'-position (adjacent to the amino group) of the aniline ring has been shown to increase antitumor activity against various cancer cell lines. mdpi.com
A pharmacophore hypothesis for related benzothiazole derivatives acting as kinase inhibitors identified several key features:
Two hydrogen bond acceptors.
One hydrogen bond donor.
One hydrophobic site.
Two aromatic rings. researchgate.net
In the context of this compound, the ether oxygen and the nitrogen of the benzothiazole ring can act as hydrogen bond acceptors, while the aniline amine group can serve as a hydrogen bond donor. The benzothiazole and phenyl rings fulfill the requirements for aromatic/hydrophobic interactions.
The following table summarizes the impact of various substitutions on the biological activity of related benzothiazole derivatives, providing insights into the essential structural features.
Derivation of Predictive Models for Analog Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. These predictive models are invaluable tools for designing new analogs with potentially improved potency. Various QSAR studies on benzothiazole derivatives have been conducted, providing a framework for understanding the structural requirements for activity.
2D-QSAR studies have been employed to predict the anti-inflammatory and analgesic activities of benzothiazole derivatives. These models often highlight the importance of physicochemical descriptors such as the logarithm of the partition coefficient (XlogP), indicating that lipophilicity is a key factor influencing activity. ejbps.com For analgesic activity, topological descriptors like the Saas CE Index were found to be significant. ejbps.com A statistically significant 2D-QSAR model for anti-inflammatory activity yielded a correlation coefficient (r²) of 0.9457 and a cross-validated correlation coefficient (q²) of 0.9476, indicating a robust and predictive model. ejbps.com
3D-QSAR studies , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the three-dimensional properties of the molecules. For benzothiazole derivatives acting as p56lck kinase inhibitors, 3D-QSAR models revealed that electrostatic and steric fields are the dominant factors. ijpsr.com The resulting CoMFA model showed a high cross-validated q² of 0.710 and a conventional r² of 0.966, suggesting excellent predictive capability. ijpsr.com Similarly, QSAR studies on benzothiazole-based inhibitors of Bcr-Abl kinase yielded highly predictive models (r² = 0.748, rcv² = 0.720), which were used to generate contour maps that visualize favorable and unfavorable regions for substitution around the molecular scaffold. benthamdirect.comingentaconnect.com
Group-based QSAR (GQSAR) is another approach that correlates the biological activity with the properties of molecular fragments or substituents at specific positions. A GQSAR study on anticancer benzothiazole derivatives, where the molecule was divided into an R1 fragment (substitutions on the benzothiazole ring) and an R2 fragment (the C2-substituent), revealed that hydrophobic groups at the R1 position potentiate anticancer activity. chula.ac.th The best model showed good statistical significance with r² = 0.81, q² = 0.75, and a predictive r² of 0.70. chula.ac.th
These models collectively indicate that the bioactivity of this compound derivatives is governed by a combination of electronic, steric, and hydrophobic properties. The descriptors identified in these models can be used to computationally screen virtual libraries of new analogs, prioritizing the synthesis of compounds with the highest predicted activity.
The table below summarizes key findings from various QSAR studies on benzothiazole derivatives.
Advanced Research Applications of 4 1,3 Benzothiazol 2 Yl Oxy Aniline and Its Derivatives
Materials Science and Engineering
The inherent properties of the benzothiazole (B30560) core, such as its rigid, planar structure and electron-deficient nature, make its derivatives highly suitable for the development of advanced organic materials. Researchers have successfully harnessed these properties to create novel components for organic devices, liquid crystalline materials, and specialized dyes.
Development of Organic Device Components (e.g., imine composites)
Derivatives of 4-[(1,3-Benzothiazol-2-yl)oxy]aniline are valuable precursors for synthesizing imines, also known as Schiff bases, which are compounds containing a carbon-nitrogen double bond. These benzothiazole-based imines have been investigated for their potential in organic electronics. nih.govscispace.com The formation of imine:TiO2 composites, for instance, has been shown to create materials with favorable electronic properties for device applications. nih.gov
In a notable study, two new benzothiazole-based imines were synthesized and combined with titanium dioxide (TiO2) to form composites. nih.gov These composites exhibited lower HOMO-LUMO energy gaps compared to pure TiO2, indicating that the imine sensitizer (B1316253) facilitates better electron collection and alters the material's energy levels through intermolecular interactions. nih.gov Furthermore, these imine:TiO2 mixtures demonstrated good stability in air and reusability, highlighting their potential for practical use in organic devices. nih.gov The Schiff base linkage (-N=CH-) is integral to the structure of many of these functional materials, contributing to their electronic and biological properties. scispace.comresearchgate.netcibtech.orgchemmethod.com
Table 1: Properties of Benzothiazole-Based Imine:TiO₂ Composites
| Property | Observation | Implication for Organic Devices |
| Energy Gap | Lower energy gap in imine:TiO₂ composites compared to pure TiO₂. nih.gov | Enhanced electron collection and charge transfer. |
| Energy Levels | Shift in HOMO-LUMO levels due to intermolecular interactions. nih.gov | Tunable electronic properties for specific applications. |
| Stability | Good air stability and reusability of the composites. nih.gov | Potential for durable and long-lasting device components. |
| Structural Interaction | FT-MIR spectra confirmed significant influence of TiO₂ on the imine structure. nih.gov | Strong interaction between the organic and inorganic components. |
Exploration as Liquid Crystalline Materials
The rigid, rod-like molecular structure inherent to many benzothiazole derivatives makes them excellent candidates for liquid crystalline materials. uobasrah.edu.iqscilit.com The benzothiazole fused-ring system contributes to the molecular breadth necessary for the formation of mesophases. uobasrah.edu.iqtandfonline.com By modifying the core structure with various linking groups (like Schiff bases and esters) and terminal substituents, researchers can fine-tune the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures. scilit.comnycu.edu.twresearchgate.net
For example, homologous series of 6-ethoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles have been synthesized, demonstrating that the length of the terminal alkanoyloxy chain significantly influences the type of mesophase observed. scilit.com Shorter chain derivatives in this series exhibited a nematic phase, while longer chain members showed both nematic and smectic C phases. scilit.com Similarly, another series, 6-methoxy-2-(2-hydroxy-4-alkanoyloxybenzylidenamino)benzothiazoles, exclusively displayed an enantiotropic nematic phase, with the phase stability decreasing as the terminal chain length increased. nycu.edu.tw These studies underscore the relationship between molecular structure and liquid crystal behavior, paving the way for the design of benzothiazole-based materials for display technologies and other optical applications. uobasrah.edu.iqnycu.edu.tw
Table 2: Mesomorphic Properties of Benzothiazole-Based Schiff Base Esters
| Compound Series | Terminal Chain Length (n) | Observed Mesophases | Key Finding |
| 6-ethoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles | n = 6, 8 | Nematic | Shorter chains favor nematic ordering. scilit.com |
| n = 10, 12, 14, 16, 18 | Nematic and Smectic C | Longer chains induce smectic polymorphism. scilit.com | |
| 6-methoxy-2-(2-hydroxy-4-alkanoyloxybenzylidenamino)benzothiazoles | n = 4-18 | Enantiotropic Nematic | The lateral hydroxyl and terminal methoxy (B1213986) groups favor the formation of a nematic phase. nycu.edu.twresearchgate.net |
| N-(4-(n-(4-(benzothiazol-2-yl)phenoxy)alkyloxy)benzylidene) derivatives | n = 4-12 | Enantiotropic Nematic (all); Smectic (Br-substituted, n ≥ 8) | The substituent on the aniline (B41778) unit (Br vs. OCH₃) governs the anisotropic properties. ekb.eg |
Application as Azo Dyes and Related Chromophores
The primary amine group in this compound and its analogues is a key functional handle for the synthesis of azo dyes. unb.canih.gov The standard method involves a diazotization reaction, where the aromatic amine is converted into a reactive diazonium salt using nitrous acid at low temperatures. nih.govuokerbala.edu.iq This diazonium salt is then coupled with an electron-rich aromatic compound (a coupling component) to form the azo dye, which is characterized by the -N=N- chromophore linking two aromatic systems. unb.canih.gov
Benzothiazole-containing azo dyes are of particular interest because they often exhibit brilliant colors, high chromophoric strength, and excellent fastness properties (e.g., light, washing, and sublimation fastness). researchgate.net These properties make them valuable in the textile industry for dyeing fabrics like polyester (B1180765) and nylon. researchgate.net The synthesis of azo dyes from 2-aminobenzothiazole (B30445) derivatives has been widely reported, yielding a variety of colors depending on the specific amine and coupling components used. nih.govuokerbala.edu.iqresearchgate.net This synthetic versatility allows for the creation of a broad palette of dyes with tailored properties for specific applications. nih.gov
Chemical Biology and Analytical Probes
The unique photophysical properties and biological activity of the benzothiazole scaffold have made it a privileged structure in the design of tools for chemical biology and analytical chemistry.
Design of Fluorescent Probes and Sensors
Benzothiazole derivatives are widely investigated as fluorescent probes due to their favorable photophysical characteristics, including high fluorescence quantum yields and good photostability. mdpi.commdpi.com The core structure acts as a fluorophore that can be chemically modified with specific recognition units to create sensors for a variety of analytes, including metal ions and biologically relevant small molecules. acs.orgnih.gov
These probes often operate on principles such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a detectable change in fluorescence (e.g., "turn-on" or ratiometric shift) upon binding to the target analyte. mdpi.com For example, benzothiazole-based chemosensors have been developed for the highly selective and sensitive detection of metal ions like Zn²⁺, Cu²⁺, Ni²⁺, Fe³⁺, and Cd²⁺. mdpi.comacs.orgnih.gov Other derivatives have been designed to detect hydrogen peroxide or hydrazine, demonstrating the platform's versatility. nih.govrsc.org These sensors are not only useful for in vitro analysis but have also been successfully applied for fluorescence imaging of analytes within living cells, providing powerful tools for studying biological processes. nih.govacs.org
Table 3: Examples of Benzothiazole-Based Fluorescent Probes
| Probe Type | Target Analyte | Sensing Mechanism/Response | Application |
| Biphenyl-benzothiazole chemosensor | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and colorimetric response. acs.orgnih.gov | Detection of biologically important metal ions. |
| Benzothiazole-based probe L1 | Zn²⁺ | Fluorescence enhancement (turn-on). acs.org | Bioimaging in HeLa cells, secondary sensing of pyrophosphate. acs.org |
| Quinoline-benzothiazole probes | Cd²⁺ | Selective 'Turn-On' emission. researchgate.net | Detection of cadmium ions. |
| Benzothiazole derivative with DNBS group | Biothiols (Cys, Hcy, GSH) | Turn-on fluorescence via PET inhibition. mdpi.com | Visualization of biothiols in living cells. mdpi.com |
| Aggregation-Induced Emission (AIE) probe | H₂O₂ | 'Turn-on' fluorescence. nih.govnih.gov | Detection of hydrogen peroxide in living cells. nih.govnih.gov |
| Benzothiazole-benzoindole probe | Hydrazine (N₂H₄) | High selectivity and sensitivity. rsc.org | Environmental and food sample analysis. rsc.org |
Utility in Proteomics Research as Azole Compounds
The benzothiazole scaffold is recognized as an important pharmacophore in drug discovery and a valuable tool in proteomics research. derpharmachemica.com Its derivatives have been shown to possess a wide range of biological activities, including antibacterial, anticancer, and enzyme-inhibitory functions. nih.govresearchgate.netsnu.edu.in In proteomics, these compounds can be used as probes to study protein-ligand interactions, identify novel drug targets, and inhibit specific enzyme functions.
Benzothiazole-based compounds are known to bind to various biological targets within cells, often acting as inhibitors of enzymes crucial for essential cellular processes. nih.govresearchgate.net For example, they have been shown to inhibit enzymes involved in bacterial cell wall synthesis, DNA replication, and key biosynthetic pathways. nih.govresearchgate.net More recently, a benzothiazole derivative was identified as an inhibitor of the interaction between the androgen receptor N-terminal domain (NTD) and its cochaperone BAG1L, presenting a novel strategy for developing prostate cancer therapeutics. nih.gov The ability to systematically modify the benzothiazole structure allows for the optimization of binding affinity and selectivity, making these compounds versatile tools for exploring the proteome and developing new therapeutic agents. derpharmachemica.com
Conclusion and Future Research Directions
Summary of Current Academic Understanding and Research Findings
A comprehensive review of the scientific literature reveals a notable scarcity of research focused specifically on 4-[(1,3-Benzothiazol-2-yl)oxy]aniline. The majority of published studies on related structures investigate the isomeric compound 4-(1,3-Benzothiazol-2-yl)aniline, where the two ring systems are directly bonded. This significant distinction in chemical structure—a direct C-C bond versus a C-O-C ether linkage—implies substantial differences in molecular geometry, electronic properties, and, consequently, biological activity.
The broader family of benzothiazole (B30560) derivatives has been extensively studied and is known to possess a wide range of pharmacological activities, including but not limited to:
Anticancer
Anti-inflammatory
Antimicrobial
Antitubercular
Anticonvulsant
This extensive body of research on related benzothiazole compounds provides a foundation for hypothesizing the potential biological activities of this compound, although such properties remain to be experimentally verified for this specific molecule.
Identification of Knowledge Gaps and Unexplored Research Avenues
The primary and most significant knowledge gap is the near-complete absence of dedicated research on this compound. This gap encompasses fundamental aspects of its chemistry and biology. Key unexplored research avenues include:
Synthesis: There is no established and optimized synthetic protocol specifically for this compound.
Physicochemical Properties: Basic data regarding its melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, MS) are not documented.
Biological Activity Profile: The compound has not been screened for any biological activities, representing a completely unexplored area.
Structure-Activity Relationships (SAR): Without a foundational understanding of its biological activity, no SAR studies have been conducted.
Mechanism of Action: The molecular targets and mechanisms through which this compound might exert any biological effects are unknown.
Computational Studies: There is a lack of theoretical and computational modeling studies to predict its properties and potential interactions with biological targets.
Proposed Future Research Trajectories
The identified knowledge gaps provide a clear roadmap for future research. A systematic investigation into this compound and its derivatives could yield valuable scientific insights and potentially lead to the discovery of novel therapeutic agents.
Exploration of Novel and Sustainable Synthetic Methodologies
Future research should prioritize the development of efficient and environmentally friendly methods for synthesizing this compound. A potential synthetic strategy could involve the nucleophilic substitution reaction between 2-chloro-1,3-benzothiazole and 4-aminophenol (B1666318). Optimization of reaction conditions, including the choice of solvent, base, and temperature, will be crucial. Furthermore, the exploration of greener synthetic approaches, such as microwave-assisted synthesis or the use of eco-friendly solvents, should be a key consideration.
| Proposed Synthetic Step | Reactants | Potential Conditions | Objective |
| Nucleophilic Aromatic Substitution | 2-chloro-1,3-benzothiazole, 4-aminophenol | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, DMSO), Heat | To form the ether linkage and produce this compound. |
Deeper Mechanistic Elucidation of Observed Biological Activities
Once a reliable synthetic route is established, the next critical step will be to screen this compound for a wide range of biological activities, drawing inspiration from the known properties of other benzothiazole derivatives. Should any significant activity be identified, in-depth mechanistic studies will be necessary. This would involve identifying the molecular targets, understanding the mode of interaction (e.g., enzyme inhibition, receptor binding), and elucidating the downstream cellular effects.
Rational Design and Synthesis of Next-Generation Derivatives
Following the initial biological screening, the rational design and synthesis of a library of derivatives can be undertaken to establish structure-activity relationships. Modifications could be made to both the benzothiazole and aniline (B41778) rings to explore the impact of different substituents on biological potency and selectivity.
| Potential Modification Site | Example Substituents | Rationale |
| Benzothiazole Ring | Electron-donating groups (e.g., -CH3, -OCH3), Electron-withdrawing groups (e.g., -Cl, -NO2) | To modulate the electronic properties of the benzothiazole system and influence binding affinity. |
| Aniline Ring | Alkyl groups, Halogens, Methoxy (B1213986) groups at various positions | To investigate the steric and electronic requirements for optimal activity and to potentially improve pharmacokinetic properties. |
| Aniline Amino Group | Acylation, Alkylation | To explore the importance of the primary amine for biological activity and to create prodrugs. |
Integration of Advanced Computational Approaches for Predictive Modeling
Advanced computational tools can be integrated throughout the research process. Molecular docking studies can be employed to predict the binding modes of this compound and its derivatives with various biological targets. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structure with biological activity, guiding the design of more potent compounds. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the drug-likeness of newly designed molecules at an early stage.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[(1,3-Benzothiazol-2-yl)oxy]aniline, and how can reaction yields be optimized?
- Methodology :
- Nucleophilic substitution : React 4-aminophenol with 2-chloro-1,3-benzothiazole in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the phenolic oxygen. Monitor reaction progress via TLC .
- Oxidative coupling : Use Cu(I)-catalyzed Ullmann-type coupling between 4-nitroaniline and 2-mercaptobenzothiazole, followed by nitro group reduction with Pd/C and H₂. Yields are typically 40–60%; optimizing catalyst loading (5–10 mol%) and reaction time (12–24 hrs) improves efficiency .
- Yield Optimization :
- Purify intermediates (e.g., nitro intermediates) via column chromatography to avoid side products.
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirm the presence of the aniline NH₂ group (δ ~5.0 ppm, broad singlet) and benzothiazole aromatic protons (δ 7.2–8.3 ppm). The oxy linker (-O-) between rings causes distinct deshielding .
- FT-IR : Identify N-H stretches (3300–3500 cm⁻¹) and C-O-C asymmetric vibrations (1240–1270 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 259.08) and fragmentation patterns (e.g., loss of NH₂ group) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for benzothiazole-aniline derivatives?
- Crystallographic Workflow :
Use SHELXL for structure refinement, applying multi-scan absorption corrections (e.g., SADABS) to address anisotropic displacement errors .
Analyze hydrogen bonds (e.g., N-H···O/N/S) using Mercury CSD’s Materials Module to compare packing motifs with related structures (e.g., CCDC entries). For example, the title compound forms a triclinic lattice with intermolecular N-H···N bonds (2.89 Å) between aniline and benzothiazole groups .
- Contradiction Resolution :
- Cross-validate hydrogen-bond geometries (distance/angle) against Etter’s graph-set analysis. Discrepancies may arise from solvent inclusion (e.g., monohydrate vs. anhydrous forms) .
Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?
- Electrophilic Aromatic Substitution (EAS) :
- The electron-donating -O- linker activates the aniline ring at the para position relative to the NH₂ group. For example, nitration with HNO₃/H₂SO₄ preferentially yields 3-nitro derivatives due to steric hindrance from the benzothiazole group .
- DFT Calculations : Perform at the B3LYP/6-31G* level to map electrostatic potential surfaces, confirming higher electron density at the para position (-4.2 eV vs. -3.8 eV at meta) .
Q. How can computational tools predict and validate the compound’s solid-state properties?
- Mercury CSD Analysis :
- Generate void maps to assess crystallographic porosity (e.g., 5.2% solvent-accessible volume in the monohydrate form) .
- Use packing similarity algorithms to compare with analogs (e.g., 4-(pyridylmethyl)aniline derivatives) and identify polymorphism risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
